4-Formyl-2-methoxyphenyl benzoate
Overview
Description
“4-Formyl-2-methoxyphenyl benzoate” is a chemical compound with the molecular formula C15H12O4 . It has a molecular weight of 256.26 . The IUPAC name for this compound is 4-formyl-2-methoxyphenyl benzoate .
Molecular Structure Analysis
The SMILES string representation of “4-Formyl-2-methoxyphenyl benzoate” is COc1cc(C=O)ccc1OC(=O)c2ccccc2 . The InChI code for this compound is 1S/C15H12O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Formyl-2-methoxyphenyl benzoate” include its molecular weight (256.26), molecular formula (C15H12O4), and its structure represented by the SMILES string (COc1cc(C=O)ccc1OC(=O)c2ccccc2) and InChI code (1S/C15H12O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3) .Scientific Research Applications
Summary of the Application
4-Formyl-2-methoxyphenyl benzoate has been studied as a potential inhibitor of the COX-1 enzyme, which is involved in the production of prostacyclin by systemic arteries . Inhibiting the COX-1 enzyme can prevent platelet reactivity mediated by prostacyclin .
Methods of Application
This research employed a molecular docking analysis using various software tools .
Results or Outcomes
The 4-formyl-2-methoxyphenyl benzoate compound had the lowest binding energy in COX-1 inhibition with a value of -7.70 Å . All vanillin derivatives show good intestinal absorption, and the predicted toxicity indicated that they were non-hepatotoxic .
2. Application in Material Science
Summary of the Application
While the specific use of 4-Formyl-2-methoxyphenyl benzoate is not mentioned, similar compounds have been used in the development of flame retardant epoxy systems .
Methods of Application
The exact methods of application are not specified in the source .
Results or Outcomes
The results of the FR tests showed that the epoxy films cured with the novel amine were able to achieve flame retardancy with an LOI value of 35% and a UL-94 rating of V-0 . The TGA analysis showed that the residue of the flame retardant epoxy systems was almost double that of the epoxy resin cured with the petroleum-based amine .
3. Application in Flame Retardant Epoxy Resin System
Summary of the Application
A phosphorous containing primary amine-based curing agent, 4-(((3-aminopropyl) imino) methyl)- 2-methoxyphenyl(4-(((3-aminopropyl) imino) methyl)- 2-methoxyphenyl) phenylphosphonate (VDTS2), was successfully synthesized . This compound is similar to 4-Formyl-2-methoxyphenyl benzoate and was used in the development of flame retardant epoxy resin systems .
Methods of Application
The chemical structure of the intermediate and the curing agent was characterized by Fourier transform infrared (FTIR) and nuclear magnetic resonance spectroscopy . An epoxy resin was then cured with the phosphorous-based curing agent used in different ratios and with a petroleum-based curing agent .
Results or Outcomes
The results of the flame-retardant (FR) tests showed that the epoxy films cured with the novel amine VDTS2 were able to achieve flame retardancy with an LOI value of 35% and a UL-94 rating of V-0 . The TGA analysis showed that the residue of the flame retardant epoxy systems was almost double that of the epoxy resin cured with the petroleum-based amine .
3. Application in Synthesis of Important Compounds
Summary of the Application
While not specifically about 4-Formyl-2-methoxyphenyl benzoate, similar compounds such as Methyl-2-formyl benzoate have been used as a starting material in the synthesis of several important compounds, including biisoquinoline tetradentate ligands, spiro and fused heterocycles, and isoquinoline .
Methods of Application
The exact methods of application are not specified in the source .
Results or Outcomes
The results or outcomes of these syntheses are not specified in the source .
4. General Research Applications
Summary of the Application
4-Formyl-2-methoxyphenyl benzoate is provided by chemical suppliers such as Sigma-Aldrich for use in various areas of research, including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Methods of Application
The methods of application would depend on the specific research context .
Results or Outcomes
The results or outcomes would also depend on the specific research context .
properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIUOGAGPASFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402010 | |
Record name | 4-formyl-2-methoxyphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methoxyphenyl benzoate | |
CAS RN |
790-16-9 | |
Record name | 4-formyl-2-methoxyphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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